

# 4-(1,3-Dithiolan-2-yl)phenol molecular structure and IUPAC name

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## Compound of Interest

Compound Name: **4-(1,3-Dithiolan-2-yl)phenol**

Cat. No.: **B1585410**

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An In-Depth Technical Guide to **4-(1,3-Dithiolan-2-yl)phenol**: Structure, Synthesis, and Applications

## Introduction

**4-(1,3-Dithiolan-2-yl)phenol** is a heterocyclic organic compound featuring a phenol group substituted with a 1,3-dithiolane ring. This molecule serves as a crucial intermediate in organic synthesis and has garnered significant attention from the scientific community, particularly in the field of medicinal chemistry. The 1,3-dithiolane moiety is not merely a protecting group for the aldehyde functionality from which it is derived; it acts as a versatile and stable chemical scaffold. Its incorporation into molecular structures can enhance metabolic stability and allow for bioisosteric replacement of other chemical groups, making it a privileged scaffold in modern drug design.<sup>[1]</sup> This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and its applications for researchers and drug development professionals.

## Molecular Structure and Nomenclature

The structural foundation of this compound is a phenol ring where the hydrogen atom at position 4 (para) is substituted by the carbon atom at position 2 of a 1,3-dithiolane ring.

IUPAC Name: **4-(1,3-dithiolan-2-yl)phenol**<sup>[2][3][4][5]</sup> Synonyms: p-(1,3-dithiolan-2-yl)phenol, 2-(4-hydroxyphenyl)-1,3-dithiolane<sup>[6][7][8]</sup>

Caption: 2D structure of **4-(1,3-dithiolan-2-yl)phenol**.

## Physicochemical Properties

The compound is typically supplied as a yellow crystalline powder.[\[9\]](#)[\[10\]](#) Its key properties are summarized below, providing essential data for experimental design and safety assessments.

Property	Value	Reference
CAS Number	22068-49-1	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> OS <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Molecular Weight	198.31 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Appearance	Yellow crystals or powder	<a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	114-120 °C	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
SMILES	OC1=CC=C(C=C1)C1SCCS1	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[11]</a>
InChIKey	LTNPGWCUVDEEY-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>

## Synthesis and Mechanism

The most common and efficient synthesis of **4-(1,3-dithiolan-2-yl)phenol** is through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,2-ethanedithiol.

## Causality and Experimental Choice

This reaction is a cornerstone of protecting group chemistry.[\[12\]](#) The carbonyl group of an aldehyde is electrophilic and susceptible to nucleophilic attack, including reduction or oxidation. Converting it to a dithioacetal renders it stable to a wide range of reagents and conditions, such as hydrides, organometallics, and both acidic and basic hydrolysis (under which acetals would cleave). 1,3-dithiolanes are particularly robust. The choice of a Lewis acid (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) or a Brønsted acid catalyst is critical; it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The reaction is driven to completion by the removal of water, a byproduct, often through azeotropic distillation or the use of a dehydrating agent.

## Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane or toluene.
- **Reagent Addition:** Add 1,2-ethanedithiol (1.1 eq) to the flask.
- **Catalyst Introduction:** Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) (e.g., 0.1 eq), to the mixture.
- **Reaction Execution:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **4-(1,3-dithiolan-2-yl)phenol**.



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Caption: Workflow for the synthesis of **4-(1,3-dithiolan-2-yl)phenol**.

## Spectroscopic Characterization

Validation of the molecular structure and assessment of purity are typically achieved through a combination of spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the structure. Expected chemical shifts (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) include: a singlet for the phenolic hydroxyl proton (-OH), multiplets in the aromatic region (typically two doublets for the A<sub>2</sub>B<sub>2</sub> system of the para-substituted benzene ring), a sharp singlet for the methine proton at the 2-position of the dithiolane ring (C-H between the two sulfur atoms), and a multiplet for the four protons of the ethylene bridge (-S-CH<sub>2</sub>-CH<sub>2</sub>-S-) in the dithiolane ring.[4][13]
- <sup>13</sup>C NMR Spectroscopy: Due to the molecule's symmetry, the <sup>13</sup>C NMR spectrum is expected to show fewer than nine signals.[14][15] There will be four signals for the aromatic carbons (with C2/C6 and C3/C5 being equivalent), one signal for the methine carbon of the dithiolane ring, and one signal for the two equivalent methylene carbons of the dithiolane ring.
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of characterization.[11]

Adduct	Predicted m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	199.02458	138.9
[M+Na] <sup>+</sup>	221.00652	147.2
[M-H] <sup>-</sup>	197.01002	144.4

Table data sourced from PubChem.[11]

## Applications in Research and Drug Development

While its origin lies in protecting group chemistry, the true value of **4-(1,3-dithiolan-2-yl)phenol** for the modern researcher is its role as a versatile building block and a privileged scaffold in drug discovery.

- Synthetic Intermediate: The phenolic hydroxyl group can be easily modified (e.g., through etherification or esterification), and the dithiolane group can be deprotected back to an aldehyde if needed, allowing for complex, multi-step synthetic routes.
- Medicinal Chemistry Scaffold: The 1,3-dithiolane ring is increasingly recognized as a valuable component in the design of new therapeutic agents.<sup>[1]</sup> Its inclusion can confer desirable pharmacokinetic properties. Research has shown that derivatives of the 1,3-dithiolane scaffold are being investigated for a wide range of diseases, including cancer, infections, and neurodegenerative disorders.<sup>[1]</sup>
- Tyrosinase Inhibitors: A notable application is in the development of skin-whitening agents. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives demonstrated that these compounds can be potent tyrosinase inhibitors.<sup>[16]</sup> Specifically, the derivative with a 2,4-dihydroxyphenyl moiety (structurally related to **4-(1,3-dithiolan-2-yl)phenol**) showed greater inhibitory effects than the common reference compound, kojic acid. This highlights the potential of the 1,3-dithiolane ring as a core scaffold for developing new melanogenesis inhibitors.<sup>[16]</sup>

## Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

- Hazards: **4-(1,3-Dithiolan-2-yl)phenol** is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.<sup>[10][17]</sup>
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[10]</sup>
- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[10]</sup>
- First Aid Measures:
  - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.<sup>[10]</sup>

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[10]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[10]

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